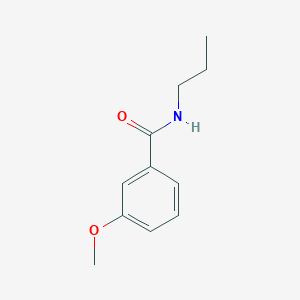

3-methoxy-N-propylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

3-methoxy-N-propylbenzamide |

InChI |

InChI=1S/C11H15NO2/c1-3-7-12-11(13)9-5-4-6-10(8-9)14-2/h4-6,8H,3,7H2,1-2H3,(H,12,13) |

InChI Key |

XOKXCBFLSDEEIB-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C1=CC(=CC=C1)OC |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Methodologies for 3 Methoxy N Propylbenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-methoxy-N-propylbenzamide, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton, carbon, and nitrogen environments.

Proton (¹H) NMR spectroscopy reveals information about the number, environment, and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the N-propyl group protons.

The N-propyl group is expected to show three distinct signals:

A triplet for the terminal methyl (CH₃) protons, shifted furthest upfield.

A sextet (or multiplet) for the methylene (B1212753) (CH₂) protons adjacent to the methyl group.

A triplet for the methylene (CH₂) protons directly attached to the amide nitrogen, shifted further downfield due to the electron-withdrawing effect of the amide group. This signal may also appear as a quartet if coupling to the N-H proton is resolved.

The aromatic region of the spectrum is defined by the substitution pattern on the benzene (B151609) ring. The methoxy group at the C3 position and the N-propylcarboxamide group at the C1 position create a unique set of four aromatic protons. Their expected signals would be complex multiplets due to spin-spin coupling.

Additional characteristic signals include:

A sharp singlet for the three protons of the methoxy (OCH₃) group.

A broad signal for the amide (N-H) proton, which may appear as a triplet due to coupling with the adjacent CH₂ group.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H | 7.00 - 7.50 | Multiplet (m) |

| Amide NH | ~8.20 | Broad Triplet (br t) |

| Methoxy OCH₃ | ~3.85 | Singlet (s) |

| N-CH₂-CH₂-CH₃ | 3.30 - 3.50 | Triplet (t) or Quartet (q) |

| N-CH₂-CH₂-CH₃ | 1.55 - 1.75 | Sextet (sxt) |

| N-CH₂-CH₂-CH₃ | ~0.95 | Triplet (t) |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. In the case of this compound, a total of 11 distinct carbon signals are expected, corresponding to each unique carbon atom in the structure.

The spectrum would feature:

Carbonyl Carbon: A signal in the downfield region (typically 165-175 ppm), characteristic of an amide carbonyl group.

Aromatic Carbons: Six signals in the aromatic region (typically 110-160 ppm). The carbon atom attached to the methoxy group (C3) would show a significant downfield shift, while the carbon attached to the amide group (C1) would also be deshielded.

Methoxy Carbon: A signal around 55 ppm for the OCH₃ carbon.

N-Propyl Carbons: Three signals in the upfield region, corresponding to the three carbon atoms of the propyl chain. The carbon directly bonded to the nitrogen (N-CH₂) will be the most deshielded of the three.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~168 |

| C3 (Ar-OCH₃) | ~160 |

| C1 (Ar-C=O) | ~135 |

| C4/C5/C6 (Ar) | 115 - 130 |

| C2 (Ar) | ~112 |

| OCH₃ | ~55 |

| N-CH₂ | ~42 |

| N-CH₂-CH₂ | ~23 |

| CH₃ | ~11 |

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique used to directly observe the nitrogen nucleus. Although less common than ¹H or ¹³C NMR due to the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N isotope, it provides valuable information about the electronic environment of nitrogen atoms. wikipedia.orghuji.ac.il The ¹⁵N nucleus has a spin of 1/2, which results in sharp NMR signals, unlike the more abundant but quadrupolar ¹⁴N nucleus. wikipedia.org

For this compound, a single peak would be observed in the ¹⁵N NMR spectrum, corresponding to the amide nitrogen. The chemical shift of this nitrogen atom is influenced by factors such as hybridization, steric hindrance, and hydrogen bonding. Amide nitrogens typically resonate in a specific region of the ¹⁵N chemical shift range. Due to the low sensitivity of direct ¹⁵N detection, indirect methods such as Heteronuclear Multiple Bond Correlation (HMBC) are often employed to determine the ¹⁵N chemical shift. huji.ac.ilreddit.com

Two-dimensional (2D) NMR experiments provide correlation data that helps to piece together the molecular structure by showing which nuclei are coupled to each other. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment would establish proton-proton (¹H-¹H) couplings. For this compound, it would show correlations between the N-H proton and the adjacent N-CH₂ protons, as well as sequential correlations between the protons of the propyl chain (N-CH₂ to -CH₂- to -CH₃). It would also help delineate the coupling network among the four distinct aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming assignments for the methoxy group, each position on the propyl chain, and each protonated aromatic carbon. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for establishing the connectivity of non-protonated carbons and linking different parts of the molecule. Key correlations for this compound would include:

Correlations from the N-H and N-CH₂ protons to the carbonyl carbon (C=O).

Correlations from the aromatic protons (especially H2 and H4) to the carbonyl carbon.

Correlations from the methoxy protons (OCH₃) to the C3 aromatic carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features.

Key expected absorption bands include:

N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹, characteristic of a secondary amide.

C-H Stretches: Aromatic C-H stretching absorptions appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl and methoxy groups appear just below 3000 cm⁻¹.

C=O Stretch (Amide I Band): A very strong and sharp absorption band typically found between 1630 and 1680 cm⁻¹ is one of the most prominent features of an amide.

N-H Bend (Amide II Band): This band, resulting from N-H bending coupled with C-N stretching, appears around 1550 cm⁻¹.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

C-O Stretch: A strong absorption corresponding to the aryl-alkyl ether linkage (Ar-O-CH₃) is expected in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Secondary Amide |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 3000 | C-H Stretch | Aliphatic (Propyl, Methoxy) |

| ~1650 | C=O Stretch (Amide I) | Amide Carbonyl |

| ~1550 | N-H Bend (Amide II) | Amide |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1200 - 1275 | C-O Asymmetric Stretch | Aryl-Alkyl Ether |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern.

For this compound (C₁₁H₁₅NO₂), the calculated molecular weight is approximately 193.24 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 193.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways for N-alkyl benzamides:

Formation of the Benzoyl Cation: A prominent peak would be expected at m/z = 135 , corresponding to the [CH₃O-C₆H₄-CO]⁺ cation. This ion is formed by the cleavage of the amide C-N bond and is characteristic of benzamides. This ion can further lose a molecule of carbon monoxide (CO) to yield a fragment at m/z = 107 . nih.gov

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom in the propyl group would result in the loss of an ethyl radical (•C₂H₅), leading to a fragment at m/z = 164 .

McLafferty Rearrangement: A hydrogen atom from the gamma-carbon of the propyl chain can be transferred to the carbonyl oxygen, followed by the elimination of a neutral propene molecule (C₃H₆). This would produce a fragment ion corresponding to 3-methoxybenzamide (B147233) at m/z = 151 .

Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity |

| 193 | [M]⁺ (Molecular Ion) |

| 164 | [M - C₂H₅]⁺ |

| 151 | [M - C₃H₆]⁺ (McLafferty Rearrangement) |

| 135 | [CH₃O-C₆H₄-CO]⁺ |

| 107 | [CH₃O-C₆H₄]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. By providing a highly accurate mass measurement, HRMS allows for the confident determination of a compound's molecular formula.

Detailed Research Findings:

The expected HRMS analysis of this compound would involve ionizing the molecule, typically through techniques like electrospray ionization (ESI), and then measuring the mass-to-charge ratio (m/z) of the resulting ions with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap). The primary ion observed would be the protonated molecule, [M+H]⁺.

The theoretical monoisotopic mass of the neutral molecule and its protonated form are presented in the table below. Any experimental measurement would be compared against these values. A low mass error (typically in the parts-per-million range) between the measured and theoretical mass would confirm the elemental composition.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| Neutral Molecule [M] | C₁₁H₁₅NO₂ | 193.1103 |

| Protonated Molecule [M+H]⁺ | C₁₁H₁₆NO₂⁺ | 194.1176 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing valuable information about the electronic structure, particularly the presence of chromophores and conjugated systems.

Detailed Research Findings:

There is a lack of published, specific experimental UV-Vis spectroscopic data for this compound. The expected UV-Vis spectrum of this compound would be dictated by the electronic transitions within its two main chromophores: the substituted benzene ring and the amide group.

The benzamide (B126) portion of the molecule is expected to exhibit characteristic absorption bands. Aromatic systems typically show strong absorptions due to π → π* transitions. The presence of the methoxy group (an auxochrome) and the N-propylamide group on the benzene ring would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

It is anticipated that this compound would display absorption maxima in the UV region, likely with distinct bands corresponding to the electronic transitions of the aromatic system. The specific wavelengths and molar absorptivities would need to be determined experimentally.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, offering an unambiguous structural elucidation.

Detailed Research Findings:

No publicly available crystal structure data for this compound has been found. To perform this analysis, the compound would first need to be crystallized to produce a single crystal of suitable quality.

A hypothetical X-ray crystallographic analysis of this compound would reveal the exact conformation of the molecule in the solid state. Key structural parameters that would be determined include:

The planarity of the benzamide moiety.

The conformation of the N-propyl group.

The orientation of the methoxy group relative to the aromatic ring.

The intermolecular interactions, such as hydrogen bonding (if present) and van der Waals forces, which dictate the crystal packing.

This information is invaluable for understanding the structure-property relationships of the compound in its solid form.

Computational Chemistry and Theoretical Studies on 3 Methoxy N Propylbenzamide

Quantum Chemical Calculation Approaches

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict molecular geometry, electronic structure, and various spectroscopic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. DFT methods are known for their balance of accuracy and computational efficiency. A common approach for a molecule like 3-methoxy-N-propylbenzamide involves the use of hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or B3PW91, in conjunction with a suitable basis set like 6-311G(d,p). researchgate.netepstem.net

The first step in a typical DFT study is geometry optimization, where the molecule's most stable conformation (lowest energy state) is determined. researchgate.netepstem.net From this optimized geometry, a wealth of information can be derived. For instance, vibrational frequency calculations can be performed to predict the infrared (IR) spectrum of the molecule. These theoretical spectra can be compared with experimental FT-IR data to validate the computational model. researchgate.netepstem.net

Furthermore, DFT allows for the calculation of various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, providing insights into the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. Other calculated properties often include ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which further characterize the molecule's reactive nature. epstem.net Mulliken atomic charges can also be calculated to understand the distribution of electron density across the molecule. dergipark.org.tr

Below is a representative table of theoretical geometric parameters for a benzamide (B126) derivative, similar to what would be obtained for this compound using DFT calculations.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | C=O | 1.23 Å |

| Bond Length | C-N | 1.35 Å |

| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |

| Bond Angle | O=C-N | 122.5° |

| Bond Angle | C-N-C | 121.0° |

| Dihedral Angle | O=C-N-C | ~180° (for a planar amide bond) |

Note: The data in this table is illustrative and represents typical values for similar structures.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. niscpr.res.in This extension of DFT is used to calculate the excited states of molecules, allowing for the prediction of ultraviolet-visible (UV-Vis) absorption spectra. niscpr.res.in

The calculations provide information on the excitation energies and oscillator strengths of electronic transitions. niscpr.res.in By analyzing the molecular orbitals involved in these transitions, it is possible to assign the absorption bands to specific electronic transitions, such as π→π* or n→π* transitions, which are common in aromatic and carbonyl-containing compounds. niscpr.res.in This theoretical data is invaluable for interpreting experimental UV-Vis spectra.

Ab Initio Calculation Methodologies for Electronic Structure

Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory) can provide a detailed understanding of the electronic structure. For molecules of this size, ab initio methods are often used as a benchmark or for specific properties where DFT might be less accurate. They serve as a foundational method for understanding the electronic behavior of molecules from a purely theoretical standpoint.

Molecular Modeling and Conformational Analysis

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Molecular modeling and conformational analysis aim to explore the possible shapes (conformations) a molecule can adopt and their relative energies. mdpi.comresearchgate.net

For a molecule like this compound, which has several rotatable bonds, multiple low-energy conformations may exist. Techniques such as molecular dynamics (MD) simulations can be employed to explore the conformational landscape. mdpi.comresearchgate.net In an MD simulation, the motion of atoms in the molecule is simulated over time by solving Newton's equations of motion. This provides insight into the dynamic behavior of the molecule and the transitions between different conformations. mdpi.comresearchgate.net

Enhanced sampling techniques, such as metadynamics, can be used in conjunction with MD to accelerate the exploration of the conformational space and overcome energy barriers between different states. mdpi.comresearchgate.net This allows for a more thorough understanding of the relative stability of different conformers and the energy landscape governing their interconversion. mdpi.comresearchgate.net Such studies are crucial for understanding how the molecule might adapt its shape to fit into a biological target like a protein binding site.

In Silico Prediction of Molecular Interactions

Understanding how a molecule interacts with biological macromolecules is a cornerstone of drug design and molecular biology. In silico methods, particularly molecular docking, are powerful tools for predicting these interactions.

Molecular Docking Simulations for Ligand-Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, in this case, this compound) when bound to a second molecule (the receptor, typically a protein). researchgate.netnih.gov The primary goal of molecular docking is to predict the binding mode and affinity of the ligand to the receptor. researchgate.netnih.gov

The process involves preparing the 3D structures of both the ligand and the receptor. The ligand's structure is typically optimized using methods like DFT, as described earlier. The receptor structure is often obtained from experimental sources like the Protein Data Bank (PDB). nih.gov The docking algorithm then samples a large number of possible orientations of the ligand within the binding site of the receptor and scores them based on a scoring function that estimates the binding energy. researchgate.netnih.gov

The results of a docking simulation provide a binding score (often in kcal/mol), which indicates the strength of the interaction, and a predicted binding pose. niscpr.res.innih.gov Analysis of the binding pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. researchgate.net This information is critical for understanding the mechanism of action and for the rational design of new molecules with improved binding affinity.

Below is a hypothetical data table illustrating the kind of results obtained from a molecular docking study of this compound with a hypothetical protein target.

| Parameter | Value | Interacting Residues |

| Binding Energy (kcal/mol) | -7.5 | - |

| Hydrogen Bonds | 2 | Ser122, Gln156 |

| Hydrophobic Interactions | 4 | Leu89, Val101, Phe203, Trp207 |

| Pi-Pi Stacking | 1 | Phe203 |

Note: The data in this table is for illustrative purposes only and represents a plausible outcome for a molecular docking simulation.

Prediction of Binding Affinities and Interaction Modes

Computational methods, particularly molecular docking, are pivotal in predicting how a ligand such as this compound might bind to a biological target, offering insights into its potential efficacy and mechanism of action. This in silico approach models the interactions between the small molecule and the binding site of a macromolecule, such as a protein or nucleic acid, to estimate the strength of the binding (binding affinity) and to visualize the specific atomic interactions (interaction modes).

While specific molecular docking studies for this compound are not extensively detailed in the available literature, the methodology can be understood from studies on structurally related compounds. For instance, research on 3-methoxy flavone derivatives and N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives showcases the use of molecular docking to predict binding energies and identify key interactions. nih.govresearchgate.net In such studies, the three-dimensional structures of the ligands are computationally fitted into the active sites of target proteins. nih.govresearchgate.net The binding affinity is typically quantified by a scoring function, which results in a value often expressed in kcal/mol, with more negative values indicating stronger binding. nih.govresearchgate.net

For this compound, the key structural features that would govern its binding interactions are:

The amide group (-CONH-): This group is a classic hydrogen bond donor (the N-H) and acceptor (the C=O). It would be expected to form strong, directional hydrogen bonds with amino acid residues like aspartate, glutamate, serine, or the peptide backbone in a protein's active site.

The methoxy (B1213986) group (-OCH₃): The oxygen atom can act as a hydrogen bond acceptor. The methyl group can participate in hydrophobic or van der Waals interactions.

The benzene (B151609) ring: This aromatic ring can engage in π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. It can also form hydrophobic interactions.

The N-propyl group (-CH₂CH₂CH₃): This flexible alkyl chain would primarily contribute to binding through hydrophobic and van der Waals interactions within a nonpolar pocket of the binding site.

A hypothetical molecular docking study of this compound against a target protein would likely reveal a combination of these interactions. The precise mode and affinity would depend on the specific topology and chemical nature of the binding site. The results of such a hypothetical study could be presented as follows:

Hypothetical Docking Results for this compound with a Target Protein

| Interaction Type | Interacting Residue(s) | Distance (Å) | Predicted Contribution |

|---|---|---|---|

| Hydrogen Bond | ASP 122 (O of carboxylate) | 2.1 | Strong |

| Hydrogen Bond | SER 150 (OH group) | 2.8 | Moderate |

| π-π Stacking | PHE 259 | 3.5 | Moderate |

| Hydrophobic Interaction | LEU 125, VAL 148 | N/A | Favorable |

Note: The data in this table is illustrative and does not represent the results of an actual experiment.

Pharmacological Scaffold Exploration and Medicinal Chemistry Perspectives of 3 Methoxy N Propylbenzamide

Structure-Activity Relationship (SAR) Investigations of Benzamide (B126) Analogues

The benzamide scaffold is a cornerstone in medicinal chemistry, and its biological activity can be finely tuned through structural modifications. Structure-Activity Relationship (SAR) studies of benzamide analogues have revealed critical insights into the features required for various pharmacological effects, from anticonvulsant to antiplasmodial activity. carewellpharma.inmdpi.com

A key example is the SAR investigation of (R)-N-benzyl 2-acetamido-3-methoxypropionamide, an anticonvulsant agent. nih.govnih.gov Research has shown that the size of the substituent at the 3-oxy position is crucial for activity. nih.gov A progressive increase in anticonvulsant potency is observed as the steric bulk of this substituent decreases, with smaller alkyl groups like methyl and ethyl providing the highest activity. nih.gov This suggests that the binding pocket accommodates non-bulky, hydrophobic groups at this position. nih.govnih.gov Similarly, the 4'-benzylamide site can also accommodate non-bulky, hydrophobic moieties while retaining significant anticonvulsant effects. nih.govnih.gov

In the context of acetylcholinesterase (AChE) inhibitors, SAR studies of benzamide and picolinamide (B142947) derivatives have highlighted the importance of the substituent's position. nih.gov Analogues with a para-substituted dimethylamine (B145610) side chain demonstrated more potent and selective inhibition of AChE compared to those with meta- or ortho-substituted chains. nih.gov

Furthermore, investigations into 2-phenoxybenzamides as antiplasmodial agents have identified several key structural determinants for activity. mdpi.com A 4-fluorophenoxy substituent generally has an advantageous effect on potency. mdpi.com The position of substituents on the anilino ring is also critical; shifting an N-Boc piperazinyl group from the meta to the para position resulted in the highest activity and selectivity in the series. mdpi.com Additionally, bulky, non-polar substituents, such as a pivaloyl group on the terminal piperazinyl nitrogen, appear to be beneficial for high antiplasmodial activity. mdpi.com

| Benzamide Analogue Class | Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|

| (R)-N-benzyl 2-acetamido-3-methoxypropionamide Analogues | Anticonvulsant | Small, non-bulky, non-polar substituents at the 3-oxy position increase activity. | nih.govnih.gov |

| Benzamide/Picolinamide Derivatives | Acetylcholinesterase Inhibition | Para-substituted dimethylamine side chain is preferred over meta or ortho for potency and selectivity. | nih.gov |

| 2-Phenoxybenzamides | Antiplasmodial | Para-substitution on the anilino ring and bulky, non-polar groups on the piperazinyl nitrogen enhance activity. | mdpi.com |

Rational Design and Synthesis of Bioactive Derivatives

The rational design and synthesis of novel benzamide derivatives are pivotal in developing compounds with improved potency, selectivity, and pharmacokinetic properties. nanobioletters.comnih.gov A common synthetic strategy involves the direct condensation of benzoic acids and amines. researchgate.net More specific methods often utilize acyl chlorides, generated by refluxing substituted acids in thionyl chloride, which are then condensed with an appropriate amine. nih.gov

An exemplary case of rational design is the development of 2-methoxybenzamide (B150088) derivatives as inhibitors of the Hedgehog (Hh) signaling pathway, a crucial target in cancer therapy. nih.govsemanticscholar.org Starting from a known smoothened (Smo) receptor inhibitor, researchers introduced an aryl amide group to replace metabolically unstable moieties. nih.gov The subsequent addition of a methoxy (B1213986) group was designed to form a new hydrogen bond acceptor, which successfully enhanced potency. nih.gov This strategic modification, along with replacing a benzimidazole (B57391) with a phenyl imidazole (B134444) fragment to increase molecular flexibility, led to the development of compounds with high inhibitory activity. nih.gov

Another illustration of rational design involves modifying N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides to improve affinity and selectivity for the dopamine (B1211576) D3 receptor. nih.gov The original series, while potent, lacked selectivity over other receptors. nih.gov To address this, the flexible butyl linker was replaced with a more conformationally constrained cyclohexyl linker. nih.gov This design choice aimed to optimize the compound's orientation in the D3 receptor binding site, ultimately leading to a derivative, trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide, with high D3 affinity (Ki=0.18 nM) and over 200-fold selectivity against D4, D2, 5-HT1A, and α1-receptors. nih.gov

Bioisosterism is another tool employed in the rational design of benzamides, where one functional group is replaced by another with similar physical or chemical properties to enhance a desired biological activity. mdpi.com These design and synthesis strategies underscore the versatility of the benzamide scaffold in developing targeted therapeutic agents. nih.gov

Mechanistic Studies of Molecular Interactions with Biological Targets

3-Methoxybenzamide (B147233) (3-MBA) is a well-documented inhibitor of ADP-ribosyltransferase (ADPRT) and Poly(ADP-ribose) polymerase (PARP) enzymes. nih.govmedchemexpress.comacetherapeutics.combiotechhubafrica.co.za These enzymes play a crucial role in various cellular processes, including DNA repair and signaling. oulu.finih.gov Mechanistic studies have characterized 3-MBA as a competitive inhibitor of poly(ADP-ribose) synthetase. abmole.comtargetmol.com In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, preventing the natural substrate from binding. libretexts.org 3-MBA has been shown to exhibit a Ki value of less than 2 μM for this inhibition. abmole.com The ability of benzamide derivatives to inhibit PARP enzymes has made them a subject of significant interest in therapeutic research. drugbank.comnih.gov Further exploration of related structures, such as 3- and 4-phenoxybenzamides, has led to the identification of selective inhibitors for specific PARP family members, like the mono-ADP-ribosyltransferase PARP10. oulu.finih.gov

| Inhibitor | Enzyme Target | Mechanism of Inhibition | Inhibitory Constant (Ki) | Reference |

|---|---|---|---|---|

| 3-Methoxybenzamide (3-MBA) | Poly(ADP-ribose) synthetase | Competitive | < 2 μM | abmole.com |

| Phenoxybenzamide Analogues | Mono-ADP-ribosyltransferase (PARP10) | Selective Inhibition | Not Specified | oulu.finih.gov |

Beyond direct enzyme inhibition, 3-methoxybenzamide (3-MBA) can modulate complex biological pathways, as demonstrated by its effect on cell division in the bacterium Bacillus subtilis. nih.govmedchemexpress.com In this Gram-positive organism, 3-MBA acts as an inhibitor of cell division, causing the cells to fail to separate after replication, which leads to a filamentous morphology and eventual cell lysis. nih.govasm.org

Genetic analysis of B. subtilis mutants resistant to 3-MBA has indicated that the primary target of the compound is the cell division machinery involving the FtsZ protein. nih.govnih.gov FtsZ is a tubulin-like protein that is essential for bacterial cell division; it polymerizes at the future division site to form a structure called the Z-ring, which orchestrates the synthesis of the new cell septum. frontiersin.org The lethal effects of 3-MBA can be suppressed by mutations within the ftsZ gene, strongly suggesting that 3-MBA disrupts the normal function of FtsZ, either directly or indirectly. nih.govnih.gov This interference with a fundamental bacterial process highlights how a small molecule like 3-MBA can exert a powerful biological effect through pathway modulation.

Analogues of 3-methoxy-N-propylbenzamide have been extensively studied for their interaction with various neurotransmitter receptors, particularly the D2-like dopamine receptor family (D2, D3, and D4). nih.govnih.gov These studies provide a detailed picture of the ligand-receptor binding profiles for this class of compounds.

One novel benzamide derivative, YM-43611, showed potent affinities for both rat and human D2-like receptors, with notable selectivity for D3 and D4 subtypes over the D2 receptor. nih.gov Another series of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides and their conformationally constrained cyclohexyl analogues were synthesized and evaluated to probe their binding affinities. nih.gov The results demonstrated that subtle structural changes significantly impact receptor affinity and selectivity. For instance, the trans-isomers of the cyclohexyl derivatives were more potent at the D3 receptor than the corresponding cis-isomers. nih.gov Specifically, trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide (trans-7) emerged as a highly potent and selective D3 receptor ligand. nih.gov

| Compound | Receptor | Binding Affinity (Ki, nM) | Species | Reference |

|---|---|---|---|---|

| YM-43611 | D2 | 42.9 | Human | nih.gov |

| D3 | 11.2 | |||

| D4 | 2.10 | |||

| trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide (trans-7) | D3 | 0.18 | Not Specified | nih.gov |

| D2 | 36.8 | |||

| D4 | >40 | |||

| 5-HT1A | 144 | |||

| α1 | 43.1 |

The modulation of protein-protein interactions (PPIs) represents a cutting-edge area of drug discovery, with "molecular glues" emerging as a fascinating class of small molecules. researchgate.net Molecular glues function by inducing or stabilizing an interaction between two proteins that would not normally associate, often leading to a specific biological outcome like targeted protein degradation. patsnap.comnih.gov This is typically achieved by recruiting a target protein to an E3 ubiquitin ligase, which tags the target for destruction by the proteasome. patsnap.com The immunomodulatory imide drugs (IMiDs), such as thalidomide, are classic examples of molecular glues that function in this manner. patsnap.comnih.gov

While direct evidence of this compound acting as a molecular glue is not established, related chemical structures have been explored for this purpose. For example, molecules containing a benzamidine (B55565) moiety, which is structurally related to benzamide, have been conjugated to polymers to create "molecular glues" capable of manipulating enzymes. rsc.orgnih.gov These conjugates were shown to adhere to the surface of the enzyme trypsin, enhancing the binding affinity and inhibitory activity of the benzamidine warhead by over 200-fold in some cases. rsc.orgnih.gov This demonstrates that the benzamide/benzamidine scaffold has the potential to be incorporated into strategies that modulate PPIs through induced proximity, opening a potential future avenue for the exploration of this compound derivatives.

Nucleic Acid Binding Interactions (e.g., DNA Binding)

The interaction between small molecules and nucleic acids is a foundational aspect of drug development, particularly in oncology. While direct studies on this compound's DNA binding are not extensively documented, the broader class of N-acyloxy-N-alkoxyamides, which share the benzamide core, has been shown to interact with DNA. These compounds are known to be direct-acting mutagens that react with DNA, particularly at the N7 position of guanine. This interaction is influenced by factors such as hydrophobicity and steric effects.

Furthermore, the related compound 3-methoxybenzamide is a known inhibitor of poly(ADP-ribose) polymerase (PARP). PARP enzymes are crucial for DNA repair; their inhibition can lead to the death of cancer cells, a mechanism exploited by several approved cancer therapies. PARP1 recognizes and binds to DNA breaks, initiating a signaling cascade that recruits repair factors. The inhibitory action of 3-methoxybenzamide on this process underscores the potential for benzamide scaffolds to be developed as agents that modulate DNA-related pathways.

| Feature | Description | Associated Benzamide Compound |

| DNA Interaction Site | N7 of Guanine | N-acyloxy-N-alkoxyamides |

| Biological Pathway | DNA Repair | 3-methoxybenzamide |

| Enzyme Target | Poly(ADP-ribose) Polymerase (PARP) | 3-methoxybenzamide |

Target-Specific Inhibitor Development

The benzamide scaffold is a versatile template that has been successfully utilized to develop inhibitors for a wide range of protein targets. The potential for this compound to be developed as a target-specific inhibitor can be inferred from the activities of other benzamide-containing molecules.

Kinesin Spindle Protein (KSP): KSP (also known as Eg5) is a motor protein essential for the formation of the bipolar spindle during mitosis. Its inhibition leads to mitotic arrest and cell death, making it an attractive target for cancer therapy. While many KSP inhibitors are based on other scaffolds, benzamide derivatives have also been explored. For instance, the KSP inhibitor ARQ 621 incorporates a benzamide moiety. Additionally, novel benzimidazole inhibitors, which can be considered bioisosteres of benzamides, have been identified that bind to a unique allosteric site on the KSP motor domain.

NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by triggering the release of pro-inflammatory cytokines. Its dysregulation is linked to a variety of inflammatory diseases. Several small molecules containing a benzamide moiety have been identified as NLRP3 inflammasome inhibitors. Structure-activity relationship (SAR) studies on benzenesulfonamide (B165840) analogues revealed that substituents on the benzamide portion are critical for inhibitory activity.

Monoamine Oxidase A (MAO A): Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin (B10506) and dopamine. Inhibitors of MAO-A are used in the treatment of depression and anxiety. The benzamide scaffold is present in a variety of bioactive compounds, and its derivatives, such as 2-phenyloxazole-4-carboxamides, have been designed and evaluated as selective inhibitors of monoamine oxidases.

Heat Shock Protein 90 (HSP90): HSP90 is a molecular chaperone that assists in the folding and stabilization of numerous "client" proteins, many of which are involved in cancer cell proliferation and survival. Consequently, HSP90 is a significant target in oncology. Several classes of HSP90 inhibitors have been developed, including those built upon a benzamide scaffold. For example, a series of resorcinol-based N-benzyl benzamide derivatives were found to be potent HSP90 inhibitors, inducing the degradation of client proteins and promoting cancer cell apoptosis.

Alpha-Glucosidase: Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose. Inhibitors of this enzyme are used to manage type 2 diabetes by delaying carbohydrate absorption and reducing post-meal blood glucose spikes. The benzimidazole scaffold, closely related to benzamide, has been identified as a key pharmacophore in the design of new alpha-glucosidase inhibitors. This suggests that the benzamide core could also serve as a template for developing new agents targeting this enzyme.

| Target Protein | Function | Relevance of Benzamide Scaffold |

| Kinesin Spindle Protein (KSP) | Mitotic spindle formation | Present in some KSP inhibitors like ARQ 621. |

| NLRP3 Inflammasome | Inflammatory response mediation | Benzamide moiety is critical for the activity of some inhibitors. |

| Monoamine Oxidase A (MAO A) | Neurotransmitter metabolism | Derivatives have been developed as MAO inhibitors. |

| Heat Shock Protein 90 (HSP90) | Protein folding and stabilization | Serves as a core structure for potent inhibitors. |

| Alpha-Glucosidase | Carbohydrate digestion | Related benzimidazole scaffold is a known pharmacophore for inhibitors. |

Exploration of Polypharmacology and Multi-Targeting Approaches

Polypharmacology, where a single drug interacts with multiple targets, is an increasingly important concept in drug discovery. This approach can lead to enhanced efficacy or new therapeutic applications, especially for complex diseases like cancer and neurological disorders. The benzamide scaffold is well-suited for the development of multi-target agents.

For example, certain antipsychotic benzamides exhibit polypharmacology by design of their racemic nature; the S-enantiomer targets dopamine D2/D3 receptors for antipsychotic effects, while the R-enantiomer engages the 5-HT7 receptor, contributing to antidepressant effects. This demonstrates how a single core structure can be optimized to interact with distinct targets.

Given the demonstrated activity of various benzamide derivatives against a range of targets as outlined above—including HSP90, KSP, and NLRP3—it is plausible that a compound like this compound could be systematically screened and modified to achieve a desired multi-target profile. A compound initially identified as an HSP90 inhibitor might be tested for activity against other chaperone proteins or kinases. Similarly, a compound showing affinity for the NLRP3 inflammasome could be evaluated against other components of the inflammatory signaling cascade. This strategy could yield novel therapeutics with synergistic or complementary modes of action.

Natural Product Chemistry and Metabolite Research Pertaining to Benzamide Compounds

Isolation and Characterization of Naturally Occurring Benzamide (B126) Derivatives

The quest for novel bioactive compounds has led researchers to explore diverse natural sources, resulting in the discovery of a variety of benzamide derivatives. These compounds, characterized by a carboxamido group attached to a benzene (B151609) ring, are found in both plants and microorganisms.

One notable example is the isolation of several benzamide derivatives from the bark of Zanthoxylum myriacanthum var. pubescens. A 2023 study led to the identification of two new natural benzamide derivatives, O-Ethyltembamide and N-[(Z)-2-(4-Methoxyphenyl)vinyl]benzamide. Alongside these, four previously known compounds were also isolated: hortiamide, N-[(E)-2-(4-Methoxyphenyl)vinyl] benzamide (also known as alatamide), dihydroaltamide, and tembamide (B1604535) drugbank.com. The structures of these compounds were meticulously determined using spectral data analysis.

Another instance of a naturally occurring benzamide is the parent compound itself, benzamide, which has been identified as a natural alkaloid in the herb Berberis pruinosa diva-portal.org. The process of isolating these compounds typically involves extraction from the plant material using organic solvents, followed by various chromatographic techniques to separate the individual components. Characterization is then achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide detailed information about the molecular structure.

**Table 1: Naturally Occurring Benzamide Derivatives from *Zanthoxylum myriacanthum var. pubescens***

| Compound Name | Novelty | Source |

|---|---|---|

| O-Ethyltembamide | Newly Discovered drugbank.com | Bark |

| N-[(Z)-2-(4-Methoxyphenyl)vinyl]benzamide | Newly Discovered drugbank.com | Bark |

| Hortiamide | Known Compound drugbank.com | Bark |

| Alatamide | Known Compound drugbank.com | Bark |

| Dihydroaltamide | Known Compound drugbank.com | Bark |

| Tembamide | Known Compound drugbank.com | Bark |

Investigation of Benzamides as Metabolites in Biological Systems

Benzamide and its derivatives are not only found as primary natural products but also appear as metabolites in various biological systems. The Human Metabolome Database lists benzamide as a primary metabolite, indicating its presence and essential role in organisms ranging from bacteria to humans nih.gov. Primary metabolites are directly involved in the normal growth, development, and reproduction of an organism nih.gov.

Research into the biotransformation of related compounds has shown that benzamide can be a metabolic byproduct. For instance, a study on the metabolism of benzamidine (B55565) and benzamidoxime (B57231) in rats and rabbits identified benzamide as a transformation product in urine after the administration of either of the initial compounds nih.gov. This suggests that in vivo enzymatic processes can lead to the formation of the benzamide structure.

Further investigation into the metabolism of N-hydroxymethylbenzamide in mouse liver preparations revealed that it is metabolized into N-formylbenzamide and subsequently degrades to benzamide scbt.com. This biotransformation was observed to occur primarily in the 9000g and microsomal supernatant fractions of the liver and could also be catalyzed by horse liver alcohol dehydrogenase scbt.com. These findings highlight the role of hepatic enzymes in the metabolic pathways that can generate benzamide.

The study of these metabolic pathways is crucial for understanding the fate of various foreign compounds (xenobiotics) in biological systems, as well as for identifying potential biomarkers of exposure to certain substances nih.govchemsrc.com.

Table 2: Benzamide as a Metabolite

| Precursor Compound | Biological System | Resulting Metabolite | Key Findings |

|---|---|---|---|

| Benzamidine | Rats and Rabbits | Benzamide nih.gov | Detected as a transformation product in urine. nih.gov |

| Benzamidoxime | Rats and Rabbits | Benzamide nih.gov | Detected as a transformation product in urine. nih.gov |

| N-hydroxymethylbenzamide | Mouse Liver Preparations | Benzamide scbt.com | Formed via an N-formylbenzamide intermediate. scbt.com |

Emerging Research Applications and Future Directions for 3 Methoxy N Propylbenzamide and Its Derivatives

Potential Applications in Materials Science

The foundational structure of benzamide (B126) derivatives, characterized by the presence of an amide bond adjacent to a benzene (B151609) ring, imparts properties that are highly valuable in the field of materials science. These properties, including hydrogen bonding capabilities, thermal stability, and rigid molecular architectures, have led to the development of high-performance polymers and other advanced materials.

A preeminent example of the potential held by benzamide-related structures is the revolutionary polymer, Kevlar®. While not a direct derivative of 3-methoxy-N-propylbenzamide, Kevlar is a polyaramid, specifically poly-paraphenylene terephthalamide, which contains repeating amide linkages and phenyl rings. wikipedia.org The exceptional strength and stiffness of Kevlar arise from the highly ordered, rod-like arrangement of its polymer chains, which are stabilized by extensive intermolecular hydrogen bonding between the amide groups of adjacent chains. wikipedia.org This molecular organization results in a material that is, by weight, five times stronger than steel. wikipedia.org

The principles underlying Kevlar's properties can be extrapolated to envision potential applications for novel benzamide derivatives, including those related to this compound. By designing and synthesizing polymers incorporating substituted benzamide monomers, researchers could potentially create new materials with a range of desirable characteristics. For instance, variations in the substituents on the phenyl ring and the N-alkyl group could influence properties such as solubility, processability, and thermal resistance.

Table 1: Potential Material Science Applications of Benzamide-Based Polymers

| Potential Application | Desired Properties | Role of Benzamide Moiety |

| Advanced Composites | High tensile strength, lightweight, thermal stability | Rigid aromatic rings and strong intermolecular hydrogen bonds from amide groups contribute to mechanical strength and thermal resistance. |

| Ballistic Protection | High impact resistance, energy absorption | The highly ordered, crystalline structure facilitated by the benzamide linkage allows for efficient energy dissipation. |

| Specialty Fibers | High modulus, chemical resistance, low flammability | The stable aromatic and amide structures provide inherent resistance to chemical degradation and high temperatures. |

| Membranes for Separation | Controlled porosity, thermal and chemical stability | The rigid polymer backbone can create well-defined pores, while the robust chemical nature of the benzamide allows for use in harsh environments. |

Future research in this area will likely focus on the synthesis and characterization of novel polymers derived from functionalized benzamides. The introduction of methoxy (B1213986) and propyl groups, as seen in this compound, could be explored to modify polymer properties, such as solubility in organic solvents, which is a critical factor for processing and manufacturing.

Agricultural Applications of Benzamide Derivatives (e.g., Crop Yield Enhancement)

Benzamide derivatives have emerged as a significant class of compounds in the agricultural sector, primarily due to their potent and often selective biological activities. These compounds have been successfully developed into commercial fungicides and insecticides, playing a crucial role in protecting crops from diseases and pests, thereby enhancing crop yield.

The mode of action of many benzamide-based fungicides involves the inhibition of succinate (B1194679) dehydrogenase (SDHI), a key enzyme in the mitochondrial respiratory chain of fungi. By disrupting this vital metabolic process, these fungicides effectively control a broad spectrum of fungal pathogens.

In the realm of insecticides, a notable example is chlorantraniliprole, a compound that, while not a simple benzamide, features a related anthranilic diamide (B1670390) structure. Its mechanism of action involves the activation of insect ryanodine (B192298) receptors, leading to uncontrolled calcium release from muscle cells, paralysis, and ultimately, the death of the target pest. The success of such compounds has spurred further research into other benzamide derivatives with insecticidal properties.

Recent research has focused on the design and synthesis of novel benzamide derivatives with enhanced efficacy and improved environmental profiles. For example, a series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) have been synthesized and shown to possess good fungicidal and insecticidal activities. mdpi.com

Table 2: Examples of Benzamide Derivatives in Agriculture

| Compound Class | Target | Mode of Action | Desired Outcome |

| Carboxamides | Fungi | Succinate Dehydrogenase Inhibition (SDHI) | Control of fungal diseases |

| Anthranilic Diamides | Insects | Ryanodine Receptor Activation | Control of chewing pests |

| Novel Benzamide Derivatives | Fungi, Insects | Various | Development of new pesticides with improved efficacy and safety |

Future research in this domain will likely concentrate on the development of benzamide derivatives with novel modes of action to combat the emergence of resistance in pest and pathogen populations. Furthermore, there is a growing emphasis on creating more sustainable agricultural chemicals with lower environmental impact and greater selectivity towards target organisms. The structural diversity offered by the benzamide scaffold makes it an attractive starting point for the discovery of next-generation crop protection agents.

Utility as Research Tools and Chemical Probes in Biological Investigations

The ability of benzamide derivatives to bind to and modulate the activity of various biological targets has made them invaluable tools for chemical biology and pharmacological research. These compounds serve as chemical probes to investigate the roles of specific proteins in cellular processes and disease pathogenesis.

A prominent area of research is the development of benzamide derivatives as inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes. sigmaaldrich.com PARP inhibitors are of significant interest in cancer research, as they can potentiate the effects of DNA-damaging agents and induce synthetic lethality in cancers with specific DNA repair defects. Benzamide itself is a known inhibitor of PARP. sigmaaldrich.com

Furthermore, N-substituted benzamide derivatives have been synthesized and evaluated as inhibitors of histone deacetylases (HDACs). nih.gov HDACs are a class of enzymes that play a crucial role in the regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer. Benzamide-based HDAC inhibitors are being investigated as potential therapeutic agents.

The utility of benzamide derivatives also extends to their use as inhibitors of tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and cell motility. Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis, making them a focus of anticancer drug discovery. nih.gov Novel N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors with significant antitumor activities. nih.gov

Table 3: Benzamide Derivatives as Research Tools and Chemical Probes

| Biological Target | Research Area | Utility of Benzamide Derivative |

| Poly(ADP-ribose) Polymerase (PARP) | DNA repair, Cancer Biology | To study the role of PARP in cellular responses to DNA damage and as potential cancer therapeutics. sigmaaldrich.com |

| Histone Deacetylases (HDACs) | Epigenetics, Cancer Biology | To probe the function of specific HDAC isoforms and as potential anticancer agents. nih.gov |

| Tubulin | Cell Biology, Cancer Research | To investigate the dynamics of the microtubule cytoskeleton and as antimitotic agents for cancer therapy. nih.gov |

| Carbonic Anhydrase | Physiology, Drug Discovery | As inhibitors to study the physiological roles of different carbonic anhydrase isozymes. nih.gov |

| Butyrylcholinesterase | Neuroscience, Alzheimer's Disease | As selective inhibitors to explore the therapeutic potential of targeting this enzyme in neurodegenerative diseases. acs.org |

In the future, the development of more potent and selective benzamide-based probes will continue to be a priority. The synthesis of derivatives with photoaffinity labels or fluorescent tags could enable the identification of novel binding partners and provide deeper insights into their mechanisms of action. The versatility of the benzamide scaffold ensures its continued importance as a privileged structure in the design of chemical tools for biological exploration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methoxy-N-propylbenzamide, and what experimental precautions are critical?

- Methodological Answer : A common approach involves amide coupling between 3-methoxybenzoic acid derivatives and propylamine. For example, using acyl chlorides (e.g., 3-methoxybenzoyl chloride) reacted with propylamine in dichloromethane (DCM) under basic conditions (e.g., Na₂CO₃) . Hazard analysis must precede synthesis, including evaluating risks associated with reagents like acyl chlorides (corrosive) and solvents (flammability). Mutagenicity screening (e.g., Ames II testing) is advised for intermediates, as seen in structurally similar anomeric amides .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm methoxy (δ ~3.8 ppm) and propylamide (δ ~1.5–3.3 ppm) groups.

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ via ESI-MS).

- HPLC : Assess purity using reverse-phase C18 columns with UV detection (λ = 254 nm).

Cross-reference with crystallographic data from related benzamides (e.g., monoclinic crystal systems, space group P21/c) to resolve ambiguities .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential decomposition products (e.g., methoxybenzene derivatives) .

- Storage : Keep in airtight, light-resistant containers at ≤4°C to prevent thermal degradation, as observed in analogs with labile substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Compare NMR, X-ray diffraction, and computational (DFT) results. For example, crystallographic parameters (e.g., a = 25.0232 Å, b = 5.3705 Å in monoclinic systems) can validate NMR assignments .

- Dynamic DSC/TGA : Monitor thermal stability to identify polymorphic forms or decomposition pathways .

Q. What strategies optimize the yield of this compound in scaled-up syntheses?

- Methodological Answer :

- Reagent Stoichiometry : Use a 1.2:1 molar ratio of acyl chloride to amine to minimize side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency, as demonstrated in trifluoromethylbenzamide syntheses .

- Workflow Automation : AI-driven synthesis planning (e.g., Reaxys/Pistachio models) predicts optimal routes and identifies yield-limiting steps .

Q. How can computational methods predict the bioactivity or reactivity of this compound?

- Methodological Answer :

- Molecular Docking : Screen against target receptors (e.g., enzymes in Mycobacterium tuberculosis) using software like AutoDock Vina.

- QSAR Models : Correlate substituent effects (e.g., methoxy vs. chloro groups) with antibacterial activity, leveraging data from halogenated benzamides .

Q. What mechanistic insights guide the design of this compound analogs for medicinal applications?

- Methodological Answer :

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation, as seen in agrochemical analogs .

- SAR Studies : Modify the propyl chain length to balance lipophilicity and solubility, informed by pharmacokinetic data from N-alkylbenzamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.